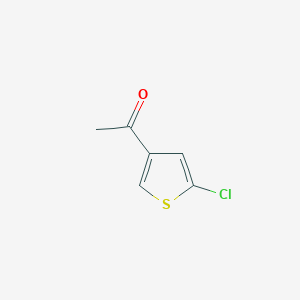

3-Acetyl-5-chlorothiophene

描述

Significance of Functionalized Thiophene (B33073) Scaffolds in Organic and Medicinal Chemistry

The thiophene ring system, first isolated by Viktor Meyer in 1883 from coal tar, is a cornerstone of heterocyclic chemistry. numberanalytics.comchemeurope.combritannica.com Its structural and electronic properties, which bear a resemblance to benzene (B151609), allow thiophene derivatives to serve as effective bioisosteres in medicinal chemistry. rroij.com This means that a thiophene ring can often replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy frequently employed in drug design. rroij.com

The versatility of the thiophene scaffold has led to its incorporation into a wide array of pharmaceuticals, including antihistamines, antipsychotics, and non-steroidal anti-inflammatory drugs (NSAIDs). numberanalytics.comrroij.com Beyond pharmaceuticals, functionalized thiophenes are pivotal in materials science, particularly in the development of organic electronics and photovoltaics due to their favorable electronic properties. numberanalytics.com The ability to introduce a variety of functional groups onto the thiophene ring allows for the fine-tuning of a molecule's chemical and physical properties, making it a versatile scaffold for creating complex and targeted molecules.

Overview of Halogenated Acetyl Thiophenes as Synthetic Intermediates

Halogenated acetyl thiophenes, such as 3-Acetyl-5-chlorothiophene, are valuable intermediates in organic synthesis. The acetyl group and the halogen atom provide reactive sites for a multitude of chemical transformations. The acetyl group's carbonyl carbon is electrophilic, and its alpha-protons are acidic, allowing for reactions like aldol (B89426) condensations, while the halogen atom can be substituted or participate in cross-coupling reactions.

A common method for synthesizing acetyl thiophenes is the Friedel-Crafts acylation of a thiophene precursor. researchgate.netmohe.gov.my For instance, the acylation of chlorothiophenes is a known route to produce various chloro-acetylthiophene isomers. These intermediates serve as foundational building blocks for more complex molecular architectures.

A specific and detailed research application of this compound involves its use as a starting material in the synthesis of novel bis-chalcone derivatives. In a 2021 study, researchers reacted this compound with terephthalaldehyde (B141574) in the presence of potassium hydroxide (B78521) to form a bis-chalcone. This newly synthesized compound was then evaluated for its cytotoxic activity against the MCF-7 breast cancer cell line. The study provides a concrete example of how this compound is utilized in contemporary research to create molecules with potential therapeutic applications.

Detailed Research Findings: Synthesis of a Bis-Chalcone from this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Biological Evaluation |

|---|---|---|---|---|

| This compound | Terephthalaldehyde | Base-catalyzed Aldol Condensation | Bis-chalcone | Cytotoxicity against MCF-7 (breast cancer) cell line |

Historical Context and Evolution of Research Involving this compound

The historical context for this compound is rooted in the broader history of thiophene chemistry. Following the discovery of thiophene in the 1880s, systematic investigation into its reactivity and that of its derivatives began. numberanalytics.comchemeurope.comwikipedia.org Early research into the acylation of thiophenes and their halogenated counterparts dates back to at least the 1940s. acs.org Patents and journal articles from this era describe the Friedel-Crafts acylation of chlorothiophenes, laying the groundwork for the synthesis of compounds like the isomers of acetyl-chlorothiophene. googleapis.com

Studies on the kinetics and reaction mechanisms of acetylthiophenes, such as investigations into their enolisation reactions, were undertaken in the latter half of the 20th century, providing a deeper understanding of their chemical behavior. rsc.org While much of the early published work focused on the 2-acetyl isomers of thiophene, this foundational research into acylation and reactivity patterns of the thiophene ring system was essential for the eventual synthesis and study of the 3-acetyl isomer. The evolution of research has progressed from these fundamental synthetic and mechanistic studies to more recent, application-focused investigations, such as the aforementioned use of this compound in the synthesis of complex molecules for biological screening.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58119-67-8 | sigmaaldrich.com |

| Molecular Formula | C₆H₅ClOS | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | CPHPSPVYDLDWBL-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | CC(C1=CSC(Cl)=C1)=O | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(5-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHPSPVYDLDWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574110 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58119-67-8 | |

| Record name | 1-(5-Chlorothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Acetyl 5 Chlorothiophene

Strategies for Regioselective Acetylation of Chlorothiophenes

The regioselective acetylation of chlorothiophenes is a critical process for ensuring the acetyl group attaches to the desired carbon atom on the thiophene (B33073) ring. A primary and industrially significant method is the Friedel-Crafts acylation. wikipedia.org This reaction typically involves reacting a chlorothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The catalyst activates the acylating agent, making it more reactive towards the electron-rich thiophene ring.

For instance, the acetylation of 2-chlorothiophene (B1346680) can be directed to the 5-position to produce 2-acetyl-5-chlorothiophene (B429048) with high yield (91%) using acetyl chloride and aluminum trichloride. ull.es The reaction conditions, including the choice of solvent (like dichloromethane) and temperature, are carefully controlled to optimize the yield and selectivity. The deactivating nature of the resulting acetyl group prevents further acylation, allowing for the synthesis of monoacylated products. sigmaaldrich.comorganic-chemistry.org

Alternative approaches to regioselective acetylation include organosilicon-mediated methods. These techniques utilize organosilicon compounds to form temporary cyclic intermediates with diols, which then direct the acylation to a specific position upon reaction with an acetylating agent. rsc.org

Halogenation Pathways for Thiophene Derivatives Leading to 3-Acetyl-5-chlorothiophene

The introduction of a chlorine atom onto the thiophene ring is another key step in the synthesis of this compound. The halogenation of acetylthiophenes is a well-studied process. The rate of this reaction is notably independent of the halogen concentration, indicating that the formation of an enol or enolate ion from the acetylthiophene is the rate-determining step. rsc.orgrsc.orgresearchgate.net This enolization is catalyzed by both acids and bases. rsc.org

A common pathway involves the direct chlorination of a thiophene derivative. For example, thiophene can be chlorinated using chlorine gas to produce 2-chlorothiophene. Subsequent acetylation then yields the desired chloro-acetylthiophene isomer. Another approach involves the halogenation of 3-acetylthiophene (B72516) itself. This reaction can be influenced by the presence of metal ions, which can affect the formation of the enol or enolate intermediate. rsc.orgsmolecule.com

Novel Synthetic Routes and Catalyst Development for this compound

Research continues to explore new and improved methods for synthesizing this compound and related compounds, focusing on milder conditions, better yields, and more environmentally friendly processes. One such novel approach involves the use of microwave-assisted synthesis. This technique has been shown to produce Schiff base metal complexes involving 2-acetyl-5-chlorothiophene in shorter reaction times and with higher yields compared to conventional heating methods. rjpbcs.com

The development of new catalysts is another active area of research. While traditional Friedel-Crafts acylation relies on strong Lewis acids like AlCl₃, studies have explored the use of other catalysts. For example, zinc oxide (ZnO) has been demonstrated as an effective catalyst for Friedel-Crafts acylation reactions. organic-chemistry.org Additionally, metal-catalyzed reactions, such as those using nickel acetate (B1210297) in ionic liquids, offer alternative routes to acetylthiophene derivatives.

Optimization of Reaction Conditions for Improved Yield and Purity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In Friedel-Crafts acylation, the use of anhydrous conditions is essential to prevent the hydrolysis of the Lewis acid catalyst. The molar ratio of the reactants, such as the acylating agent to the thiophene derivative, is also a critical factor that is carefully controlled.

For halogenation reactions, the pH of the solution can be controlled through the use of buffer solutions to influence the rate of enolization and subsequent halogenation. rsc.org In multi-step syntheses, purification of intermediates is often necessary to ensure the final product's high purity. Techniques such as recrystallization and column chromatography are commonly employed for this purpose. bmrat.com

The following table summarizes various synthetic approaches for related chloro-acetylthiophenes, highlighting the different starting materials, catalysts, and conditions used, which can be adapted for the synthesis of this compound.

| Method | Starting Material | Catalyst/Reagents | Conditions | Yield (%) |

| Friedel-Crafts Acylation | 3-Chlorothiophene | Acetyl chloride, AlCl₃ | Anhydrous, 0–50 °C | High |

| Metal-Catalyzed Vinyl Ether Reaction | 2-Chlorothiophene | Ni acetate, vinyl ether, ionic liquid | 120 °C, 30 h | ~85 |

| Chlorination + Acetylation | Thiophene | Cl₂, acetic anhydride, H₃PO₄ | 35–55 °C chlorination; reflux acetylation | Moderate to high |

| Friedel-Crafts Acylation | 2-Chlorothiophene | Acetyl chloride, AlCl₃ | - | 91 |

| Claisen-Schmidt Condensation | 2-acetyl-5-chlorothiophene, aromatic aldehydes | Sodium hydroxide (B78521) | - | - |

Chemical Reactivity and Mechanistic Investigations of 3 Acetyl 5 Chlorothiophene

Electrophilic Aromatic Substitution Patterns on the 3-Acetyl-5-chlorothiophene Ring

The thiophene (B33073) ring is aromatic and generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). chemicalbook.com However, the substituents on the this compound ring significantly modulate its reactivity and regioselectivity. The acetyl group at the C3 position is a deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta-position (C5). The chlorine atom at the C5 position is also deactivating but acts as an ortho-para director.

In the case of this compound, both substituents influence the position of substitution. The acetyl group at C3 directs an incoming electrophile to the C5 position, which is already occupied by the chlorine atom. The secondary directing position would be C1 (the sulfur atom), but substitution primarily occurs at the other meta-position, which is C4. Concurrently, the chlorine atom at C5 directs incoming electrophiles to its ortho position, which is also the C4 position. Therefore, the directing effects of both the acetyl and chloro groups converge, strongly favoring electrophilic attack at the C4 position. This position is also the least sterically hindered available site on the ring.

While specific experimental studies on the electrophilic substitution of this compound are not extensively detailed in readily available literature, reactions on analogous compounds provide insight. For instance, the nitration of 2-acetyl-5-chlorothiophene (B429048) proceeds to yield 5-acetyl-2-chloro-3-nitrothiophene, demonstrating that nitration is a viable reaction for chloro-acetyl-substituted thiophenes. researchgate.netull.es Theoretical studies on related sulfonamide derivatives confirm that the chloro group directs electrophilic substitution to the less hindered C4 position, a principle that applies here.

| Directing Group | Position | Electronic Effect | Directing Influence | Predicted Substitution Site |

| Acetyl (-COCH₃) | C3 | Deactivating | Meta-directing | C5 (blocked), C4 |

| Chloro (-Cl) | C5 | Deactivating | Ortho, para-directing | C4 (ortho) |

| Combined Effect | C4 |

Nucleophilic Attack and Displacement Reactions Involving the Chlorine Moiety

The chlorine atom attached to the thiophene ring can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing acetyl group at the C3 position activates the ring system for such attacks, making the C5-chloro substituent a moderately good leaving group.

A prominent example of this reactivity is the Suzuki-Miyaura cross-coupling reaction. In this palladium-catalyzed process, the chlorine atom is substituted with an aryl, heteroaryl, or alkyl group from an organoboron reagent. organic-chemistry.org Studies on the closely related isomer, 2-acetyl-5-chlorothiophene, have shown its successful coupling with heteroaryltrifluoroborates to yield the corresponding 5-substituted-2-acetylthiophene in moderate to excellent yields. nih.gov This demonstrates the viability of the C-Cl bond as a reactive site for cross-coupling reactions. The mechanism involves the activation of the boronic acid with a base, followed by oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org

Other nucleophilic displacement reactions are also feasible. The chlorine atom in chlorothiophene derivatives can be substituted by various nucleophiles under appropriate conditions. For example, reactions with thiols can introduce a thioether linkage, as demonstrated in the reaction of 3-acetyl-2,5-dichlorothiophene (B158969) with thiourea (B124793) and benzyl (B1604629) chloride, which results in the displacement of one of the chlorine atoms. google.com

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference (Analogous Reaction) |

| Suzuki-Miyaura Coupling | Potassium heteroaryltrifluoroborate | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | 3-Acetyl-5-heteroarylthiophene | nih.gov |

| Thioetherification | Benzylthiol (from thiourea/benzyl chloride) | Base (NaOH) | 3-Acetyl-5-(benzylthio)thiophene | google.com |

| Amination | Amines | Not specified | 3-Acetyl-5-aminothiophene derivative |

Transformations and Functionalization of the Acetyl Group in this compound

The acetyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. The carbonyl group and the adjacent methyl protons exhibit characteristic reactivity.

A significant reaction is the Claisen-Schmidt condensation, where the acetylthiophene reacts with an aromatic or heterocyclic aldehyde in the presence of a base (like NaOH or KOH) to form chalcones (α,β-unsaturated ketones). researchgate.netarabjchem.org These chalcone (B49325) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities. arabjchem.orgresearchgate.netekb.eg For instance, 2-acetyl-5-chlorothiophene is frequently condensed with various aldehydes to produce a library of chalcone analogues. arabjchem.org

The methyl group of the acetyl moiety can also be functionalized. For example, bromination of the related 3-acetyl-5-chloro-2-thiophenesulfonamide with pyridinium (B92312) bromide perbromide leads to the formation of the corresponding 3-bromoacetyl derivative. google.cominnospk.com This transformation converts the acetyl group into a more reactive bromoacetyl group, which is a potent alkylating agent for various nucleophiles. innospk.comalfa-chemistry.com

Furthermore, the carbonyl group can undergo condensation with amines to form Schiff bases or imines. The reaction of 2-acetyl-5-chlorothiophene with amines under microwave irradiation has been reported to efficiently produce Schiff base ligands for metal complexes. rjpbcs.com

| Reaction Type | Reagent(s) | Conditions | Functional Group Transformation | Product Class | Reference (Analogous Reaction) |

| Claisen-Schmidt Condensation | Ar-CHO | Base (KOH), Methanol | Acetyl → Propenone | Chalcone | researchgate.netarabjchem.orgresearchgate.net |

| a-Bromination | Pyridinium bromide perbromide | Ethyl acetate (B1210297), H₂SO₄ | Acetyl → Bromoacetyl | α-Haloketone | google.com |

| Schiff Base Formation | R-NH₂ | Ethanol, Microwave | Acetyl → Imine | Schiff Base | rjpbcs.com |

Reaction Kinetics and Thermodynamic Analysis of this compound Conversions

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in peer-reviewed literature. However, theoretical and computational chemistry offers powerful tools to investigate these aspects. Density Functional Theory (DFT) calculations can be employed to determine the thermodynamic properties and activation energies for various reaction pathways, providing insight into reaction feasibility and regioselectivity. acs.org

For the analogous compound 2-acetyl-5-chlorothiophene, theoretical studies have been conducted to analyze its structural and thermodynamic properties. researchgate.net Using DFT at the B3LYP/6-311++G(d,p) level of theory, thermodynamic parameters such as entropy and heat capacity have been calculated. Such computational analyses can elucidate the relative stability of isomers and predict the outcomes of chemical reactions. For instance, theoretical calculations on chlorothiophenes show that the 2-chloro isomer is thermodynamically more stable than the 3-chloro isomer. scispace.com

Kinetic studies on related systems, such as the palladium-catalyzed cycloisomerization of enynes, often involve monitoring reaction progress using techniques like ¹H NMR spectroscopy to determine reaction rates and observe the formation of intermediates. acs.org Furthermore, concepts like the Kinetic Isotope Effect (KIE) can be computationally and experimentally applied to validate proposed mechanisms, for instance, to confirm the rate-determining step in electrophilic substitution reactions.

The table below presents calculated thermodynamic data for the isomer 2-acetyl-5-chlorothiophene, illustrating the type of information that can be obtained through computational analysis to understand the compound's energetic profile. researchgate.net

| Thermodynamic Property | Symbol | Calculated Value (for 2-Acetyl-5-chlorothiophene) | Unit |

| Entropy | S | 400.93 | J/mol·K |

| Heat Capacity (constant pressure) | Cp | 166.41 | J/mol·K |

| Zero-point vibrational energy | EZPVE | 300951.1 | J/mol |

Derivatization Strategies Utilizing 3 Acetyl 5 Chlorothiophene As a Building Block

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for forming carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone that possesses an α-hydrogen. wikipedia.org In this context, 3-acetyl-5-chlorothiophene acts as the ketone component, reacting with various aromatic or heteroaromatic aldehydes to yield a diverse library of thiophene-based chalcones. These resulting chalcones are recognized as important intermediates for synthesizing various heterocyclic compounds. nih.gov

The choice of aldehyde is a critical factor that influences the outcome of the Claisen-Schmidt condensation, affecting reaction rates and product yields. The electronic nature of the substituents on the aromatic ring of the aldehyde plays a significant role.

Generally, aromatic aldehydes bearing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, tend to be more reactive. The EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of this compound. This increased reactivity often leads to higher yields and faster reaction times. researchgate.net

Conversely, aromatic aldehydes with electron-donating groups (EDGs), such as methoxy (-OCH₃) or hydroxyl (-OH) groups, can decrease the electrophilicity of the carbonyl carbon. This may result in slower reaction rates and potentially lower yields compared to reactions with EWG-substituted aldehydes. mdpi.com However, these reactions still proceed effectively under appropriate catalytic conditions.

The following table illustrates the expected impact of various substituted aldehydes on chalcone formation based on general principles of the Claisen-Schmidt reaction and studies on related thiophene (B33073) ketones.

| Aldehyde Substituent (at para-position) | Electronic Effect | Expected Impact on Reactivity | Representative Aldehyde |

| -NO₂ | Strong Electron-Withdrawing | Increases reactivity, higher yield | 4-Nitrobenzaldehyde |

| -Cl | Moderate Electron-Withdrawing | Increases reactivity | 4-Chlorobenzaldehyde |

| -H | Neutral | Baseline reactivity | Benzaldehyde |

| -CH₃ | Weak Electron-Donating | Decreases reactivity slightly | 4-Methylbenzaldehyde (p-tolualdehyde) |

| -OCH₃ | Strong Electron-Donating | Decreases reactivity | 4-Methoxybenzaldehyde (p-anisaldehyde) |

This interactive table is based on established principles of chemical reactivity in Claisen-Schmidt condensations.

Regioselectivity: The Claisen-Schmidt condensation involving this compound is highly regioselective. The reaction occurs exclusively at the methyl group of the acetyl moiety, as it is the only position with enolizable α-hydrogens. The thiophene ring itself does not participate directly in the condensation.

Stereochemistry: The condensation reaction is known to be highly stereoselective, predominantly yielding the (E)-isomer. researchgate.netresearchgate.net In the (E)-isomer, the substituent groups on the double bond are on opposite sides (a trans configuration), which is thermodynamically more stable due to reduced steric hindrance between the bulky thiophene and aryl groups. researchgate.net X-ray crystallography studies of chalcones derived from the closely related 2-acetyl-5-chlorothiophene (B429048) confirm this trans conformation of the C=C double bond in the central enone group. researchgate.netresearchgate.net The formation of the more stable (E)-isomer is a common and predictable outcome for Claisen-Schmidt reactions. nih.gov

In line with the principles of green chemistry, which advocate for more environmentally benign chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating methods for chalcone synthesis. ijaresm.com This technique offers several advantages, including dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced purity by minimizing unwanted side reactions. ijaresm.com

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the base-catalyzed condensation of this compound with aldehydes. Furthermore, these reactions can often be performed under solvent-free conditions, for example, by grinding the reactants with a solid catalyst like sodium hydroxide (B78521), which further enhances the eco-friendly nature of the process. nih.gov The use of solid supports and catalysts in conjunction with microwave heating represents a sustainable and efficient protocol for the synthesis of thiophene-based chalcones.

Functionalization via Sulfonamide Formation to Yield this compound-2-sulfonamide and Analogs

A second major derivatization strategy for this compound involves the introduction of a sulfonamide group onto the thiophene ring, yielding this compound-2-sulfonamide. This compound is a key intermediate in the synthesis of pharmaceuticals, most notably Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. patsnap.cominnospk.comchemicalbook.com The presence of the sulfonamide group provides a handle for further chemical modifications, allowing for the creation of a wide range of analogs.

The synthesis of this compound-2-sulfonamide can be achieved through several routes, with oxidative chlorination and direct sulfonylation being two prominent methods.

Direct Sulfonylation: This is a less common route that involves the direct reaction of this compound with chlorosulfonic acid at low temperatures (0–5°C) under anhydrous conditions. The resulting sulfonyl chloride intermediate is then subjected to ammonolysis (reaction with ammonia) to form the final sulfonamide. While direct, this method can be challenging to control due to exothermic side reactions and the corrosive nature of the reagents, making it less suitable for industrial-scale production.

Oxidative Chlorination: A more industrially viable method involves a multi-step process starting from a thioether precursor. This pathway offers higher yields (around 98%) and purity. While specific details can vary, the general approach involves the oxidation of a precursor like 3-acetyl-5-chloro-2-(benzylthio)thiophene. An earlier patented method utilized hydrogen peroxide and a sodium tungstate catalyst to oxidize the thioether to a sulfonic acid intermediate, which was then converted to the sulfonamide. This approach, however, required long reaction times and resulted in lower yields compared to modern oxidative chlorination techniques. The oxidative chlorination method is generally preferred for its efficiency and scalability.

Once this compound-2-sulfonamide is synthesized, the sulfonamide group (-SO₂NH₂) offers a site for further functionalization, particularly through N-alkylation. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the resulting anion to react with various alkylating agents, such as alkyl halides.

A study on the closely related 5-bromothiophene-2-sulfonamide demonstrated successful N-alkylation using lithium hydride (LiH) as a base in dimethylformamide (DMF), followed by the addition of alkyl bromides (e.g., bromoethane, 1-bromopropane). nih.gov This reaction proceeds at room temperature over several hours to yield the corresponding N-alkylated sulfonamides. nih.gov This protocol is expected to be applicable to this compound-2-sulfonamide.

The general scheme for N-alkylation is as follows: Step 1: Deprotonation this compound-2-SO₂NH₂ + Base → [this compound-2-SO₂NH]⁻

Step 2: Nucleophilic Attack [this compound-2-SO₂NH]⁻ + R-X → this compound-2-SO₂NHR + X⁻ (where R is an alkyl group and X is a halide)

Further modifications are also possible. For instance, the acetyl group can be modified. The synthesis of 3-(2-chloroacetyl)-5-chlorothiophene-2-sulfonamide has been reported, indicating that the methyl group of the acetyl moiety can be halogenated, providing another reactive site for subsequent nucleophilic substitution reactions. simsonpharma.com The complex synthesis pathway of Brinzolamide from this intermediate involves extensive modifications, including reductive amination of the acetyl group and subsequent cyclization involving the sulfonamide nitrogen, demonstrating the rich chemistry that can be accessed from this versatile building block. patsnap.comgoogle.com

Cyclocondensation Reactions for the Formation of Heterocyclic Rings (e.g., Pyrazoles)

The acetyl group of this compound serves as a key functional handle for building new heterocyclic rings through cyclocondensation reactions. A prominent example is the synthesis of pyrazole derivatives, a class of compounds frequently found in pharmaceuticals. nih.govnih.gov The typical synthetic route involves a two-step process initiated by a Claisen-Schmidt condensation, followed by cyclization with a hydrazine derivative. researchgate.net

First, this compound is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide in ethanol, to form a chalcone, which is an α,β-unsaturated ketone. This intermediate is then treated with hydrazine hydrate. The reaction proceeds via the addition of hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. researchgate.net The regioselectivity of the cyclocondensation with substituted hydrazines, such as methylhydrazine or aryl hydrazines, can lead to the formation of two regioisomeric pyrazoles. nih.gov

This strategy allows for the incorporation of diverse substituents onto the final pyrazole ring, depending on the choice of the starting aldehyde and hydrazine, making it a flexible method for generating libraries of novel thiophene-substituted pyrazoles.

Table 1: Representative Synthesis of a Thienyl-Substituted Pyrazole

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 1. Claisen-Schmidt Condensation | This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH, Ethanol | 1-(5-Chloro-2-thienyl)-3-aryl-2-propen-1-one (Chalcone) |

| 2. Cyclocondensation | Chalcone Intermediate | Hydrazine Hydrate | Acetic Acid or Ethanol, Reflux | 3-(5-Chloro-2-thienyl)-5-aryl-1H-pyrazole |

Cross-Coupling Reactions at the Halogenated Position of this compound

The chlorine atom on the thiophene ring of this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, typically an arylboronic acid. harvard.edu The reaction is catalyzed by a palladium complex and requires a base. tcichemicals.com This allows for the synthesis of biaryl compounds where the 5-position of the thiophene ring is linked to another aromatic or heteroaromatic system. mdpi.com Ligand-free systems using palladium acetate (B1210297) in aqueous media have also been developed, offering a more environmentally benign approach. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, creating a carbon-carbon triple bond. wikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base. wikipedia.orglibretexts.org It is a powerful tool for synthesizing acetylenic derivatives, which are valuable intermediates for further transformations, including the synthesis of heterocycles. mdpi.com

Heck Coupling: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.org This palladium-catalyzed reaction is conducted in the presence of a base and is highly selective for producing the trans isomer. organic-chemistry.org It provides a direct method for the vinylation of the thiophene ring.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org The process is catalyzed by a palladium complex with specialized phosphine ligands and requires a base. wikipedia.orglibretexts.org This method allows for the direct introduction of a wide range of amino groups at the 5-position of the thiophene ring, providing access to various N-substituted derivatives. chemrxiv.orgamazonaws.com

Table 2: Typical Conditions for Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand (if applicable) | Base | Solvent |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, DBU | THF, Dioxane |

| Heck | Alkene | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Pd(OAc)₂ | XantPhos, RuPhos | NaOtBu, DBU | Toluene, Dioxane |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient pathway to molecular complexity. This compound can serve as a key building block in such reactions, particularly in the Gewald three-component reaction. nih.govwikipedia.org

The Gewald reaction is a classic MCR for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone (or aldehyde), an α-cyanoester, and elemental sulfur are condensed in the presence of a base, such as morpholine or triethylamine. mdpi.com this compound can function as the ketone component. The reaction mechanism is believed to start with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent ring closure to form the new, highly functionalized thiophene ring. wikipedia.orgmdpi.com

This one-pot synthesis is highly atom-economical and allows for the rapid construction of polysubstituted 2-aminothiophenes, which are themselves valuable intermediates for the synthesis of dyes and various biologically active fused heterocyclic systems. mdpi.comresearchgate.net

Table 3: The Gewald Three-Component Reaction

| Reactant 1 (Ketone) | Reactant 2 (Activated Nitrile) | Reactant 3 | Base | Product |

| This compound | Ethyl Cyanoacetate or Malononitrile | Elemental Sulfur (S₈) | Morpholine or Triethylamine | Substituted 2-Aminothiophene |

Another significant MCR is the Hantzsch dihydropyridine synthesis, a pseudo four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonium acetate. mdpi.combeilstein-journals.org While the acetyl group of this compound does not directly fit the role of the β-keto ester, related thiophene aldehydes have been successfully used as the aldehyde component in Hantzsch-type reactions to produce thiophene-substituted dihydropyridines. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 3 Acetyl 5 Chlorothiophene and Its Derivatives

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Vibrational Assignment Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the conformational and vibrational characteristics of 3-acetyl-5-chlorothiophene and its derivatives. These methods are instrumental in identifying functional groups and understanding the molecule's structural nuances.

For the related compound, 2-acetyl-5-chlorothiophene (B429048), experimental and theoretical studies have been conducted to assign vibrational frequencies. sigmaaldrich.comuom.ac.mu The FT-IR and Raman spectra were analyzed in conjunction with density functional theory (DFT) calculations to provide reliable vibrational assignments. sigmaaldrich.comuom.ac.mu A similar comprehensive analysis of this compound would involve identifying the characteristic vibrational modes associated with its functional groups.

In derivatives of this compound, such as chalcones, FT-IR spectroscopy is crucial for confirming the presence of key functional groups. For instance, in newly synthesized bis-chalcone derivatives, the C=O stretching vibration is typically observed around 1650 cm⁻¹, while the C-Cl bond shows a signal around 716-719 cm⁻¹. bmrat.orgbiomedpress.org The aromatic C=C stretching and Csp²-H stretching are also identifiable in the spectra. bmrat.orgbiomedpress.org

The analysis of a thiosemicarbazone derivative of 2-acetyl-5-chlorothiophene and its metal complexes also heavily relies on FT-IR for structural elucidation. dergipark.org.tr Shifts in the C=N stretching vibration upon complexation, for example, provide evidence of coordination with the metal ion. dergipark.org.tr

A detailed vibrational analysis of this compound would involve the assignment of its fundamental vibrational frequencies, aided by computational methods. This would allow for a deeper understanding of its conformational isomers, such as the potential for O,S-cis and O,S-trans isomers, similar to what has been studied for 2-acetyl-5-chlorothiophene. uom.ac.mu

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D NMR) for Elucidating Molecular Architecture

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular architecture.

For derivatives of this compound, such as bis-chalcones, ¹H NMR spectra provide key information on the protons of the thiophene (B33073) ring and the acetyl group. bmrat.orgbiomedpress.orgbmrat.com For example, in a bis-chalcone derivative, the thiophene proton signal appears as a singlet at 7.09 ppm, while the aromatic protons of the terephthalaldehyde (B141574) bridge appear as a singlet at 7.64 ppm. bmrat.org The protons of the vinyl group (C=CH and CO=CH) exhibit characteristic doublets with coupling constants around 15.6 Hz. bmrat.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. In a bis-chalcone derived from 2-acetyl-5-chlorothiophene, the carbonyl carbon (C=O) resonates around 190.0 ppm, while the carbons of the thiophene ring and the aromatic bridge appear in the range of 127.7 to 144.0 ppm. bmrat.com

Two-dimensional NMR techniques are crucial for establishing connectivity between different parts of the molecule. For instance, COSY (Correlation Spectroscopy) experiments would confirm the coupling between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range couplings between protons and carbons, which helps in assembling the complete molecular framework. The use of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can further aid in distinguishing between CH, CH₂, and CH₃ groups. bmrat.org

In the context of this compound itself, ¹H and ¹³C NMR data are available. chemicalbook.com The ¹H NMR spectrum would show distinct signals for the methyl protons of the acetyl group and the protons on the thiophene ring. The specific chemical shifts and coupling patterns would be characteristic of the substitution pattern.

X-ray Crystallography for Precise Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its derivatives. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.

While a specific crystal structure for this compound was not found in the provided search results, extensive crystallographic studies have been performed on its isomer, 2-acetyl-5-chlorothiophene, and various derivatives. sigmaaldrich.comuom.ac.muresearchgate.net For 2-acetyl-5-chlorothiophene, single-crystal X-ray diffraction revealed that it crystallizes in the monoclinic space group C2/c and exists as the O,S-cis isomer in the solid state. sigmaaldrich.comuom.ac.mu Such an analysis for this compound would similarly elucidate its preferred conformation and packing.

Studies on chalcone (B49325) derivatives incorporating a 5-chlorothiophene moiety have demonstrated the power of X-ray crystallography in characterizing their molecular geometry. mdpi.com These studies have revealed that the planarity of the molecules can be influenced by the substituents on the phenyl ring, and various intermolecular interactions, such as hydrogen bonds and halogen bonds, play a significant role in the crystal packing. mdpi.com For example, a series of halogen-substituted chalcones derived from 2-acetyl-5-chlorothiophene crystallized in both orthorhombic and monoclinic systems, with the specific crystal system depending on the substitution pattern. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is another important aspect that can be investigated using X-ray crystallography. Different polymorphs can exhibit distinct physical properties, and their identification is critical in various applications. While no specific studies on the polymorphism of this compound were found, the potential for different crystalline forms exists and could be explored through systematic crystallization experiments and X-ray diffraction analysis.

The crystal structure of a thiosemicarbazone derivative of 2-acetyl-5-chlorothiophene and its metal complexes has also been determined by X-ray diffraction, providing detailed insights into the coordination geometry and intermolecular interactions within these compounds. dergipark.org.tr

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives through the analysis of their fragmentation patterns. chemguide.co.uk

For the isomeric compound, 2-acetyl-5-chlorothiophene, GC-MS data is available, indicating a top peak at m/z 145 and a second highest peak at m/z 160, which corresponds to the molecular ion. nih.gov The molecular ion peak confirms the molecular weight of the compound. nih.gov The fragmentation pattern provides valuable information about the molecule's structure. The base peak at m/z 145 likely arises from the loss of a methyl group (CH₃) from the molecular ion, forming a stable acylium ion. libretexts.org

In the analysis of chalcone derivatives of 2-acetyl-5-chlorothiophene, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. mdpi.comarabjchem.org For example, the mass spectrum of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one showed a calculated m/z of 248, corresponding to its molecular formula C₁₃H₉ClOS. arabjchem.org

The fragmentation of organic molecules in a mass spectrometer is influenced by the stability of the resulting ions. chemguide.co.uklibretexts.org Hard ionization techniques like electron impact (EI) often lead to extensive fragmentation, providing a detailed fingerprint of the molecule. acdlabs.com In contrast, soft ionization methods result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

The fragmentation pattern of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragment ions would likely include the loss of the acetyl group and cleavage of the thiophene ring. The presence of chlorine would be indicated by the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl).

A detailed analysis of the high-resolution mass spectrum would allow for the determination of the elemental composition of the parent molecule and its fragments, further confirming the structure of this compound.

Spectroscopic Probes for In Situ Reaction Monitoring and Intermediate Characterization

Spectroscopic techniques are invaluable for monitoring chemical reactions in real-time and for the identification of transient intermediates. While specific studies on the in-situ monitoring of reactions involving this compound were not found in the provided search results, the principles of using spectroscopic probes are well-established and applicable.

In the synthesis of derivatives of this compound, such as 3-acetyl-5-chloro-2-thiophenesulfonamide, thin-layer chromatography (TLC) is employed to monitor the progress of the reaction. google.com This technique allows for the qualitative assessment of the consumption of starting materials and the formation of products. google.com

For more detailed in-situ analysis, techniques like FT-IR and NMR spectroscopy can be utilized. For example, in the synthesis of chalcones from 2-acetyl-5-chlorothiophene, the reaction progress could be monitored by observing the disappearance of the acetyl proton signal of the starting material and the appearance of the vinyl proton signals of the chalcone product in the ¹H NMR spectrum. bmrat.orgarabjchem.org Similarly, FT-IR spectroscopy could track the formation of the C=C double bond of the chalcone.

The characterization of reaction intermediates is often more challenging due to their transient nature. Low-temperature spectroscopy is a powerful method for trapping and studying unstable intermediates. researchgate.net For instance, in enzymatic reactions, low-temperature absorbance spectroscopy has been used to detect and characterize reaction intermediates. researchgate.net A similar approach could potentially be used to study the intermediates in reactions of this compound.

In the context of photochemically induced reactions, transient absorption spectroscopy is a key technique for studying short-lived excited states and radical intermediates. For example, in the photosensitized reaction of 2-acetyl-5-chlorothiophene, laser flash photolysis could be used to observe the transient species involved in the reaction mechanism. mdpi.com

Computational Chemistry and Molecular Modeling of 3 Acetyl 5 Chlorothiophene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 3-Acetyl-5-chlorothiophene and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(3df,p), provide optimized molecular geometries and fundamental vibrational frequencies that show good agreement with experimental data from techniques like XRD, FT-IR, and Raman spectroscopy. researchgate.netdergipark.org.truom.ac.muresearchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netdergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap indicates a more reactive molecule.

Table 1: Global Reactivity Descriptors Derived from HOMO/LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. dergipark.org.tr |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. dergipark.org.tr |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher reactivity. dergipark.org.tr |

For instance, in a study on the thiosemicarbazone derivative of 2-acetyl-5-chloro-thiophene, the HOMO-LUMO energy gap was calculated to be 3.691 eV, providing a quantitative measure of its stability. dergipark.org.tr DFT studies on related chlorothiophene-based chalcones have also been employed to understand their electronic properties through HOMO-LUMO analysis. arabjchem.org By mapping the distribution of these frontier orbitals, researchers can identify the likely sites for nucleophilic (where HOMO is localized) and electrophilic (where LUMO is localized) attack, thereby predicting the molecule's reactive behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de An MEP map displays the electrostatic potential on the surface of a molecule, using a color-coded scheme to indicate different charge regions. These maps are invaluable for predicting how molecules will interact with each other and for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

The standard color scheme for MEP maps is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are attractive to electrophiles (positively charged species). wolframcloud.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to attack by nucleophiles (negatively charged species). wolframcloud.com

Green/Yellow: Regions of intermediate or near-zero potential. wolframcloud.com

For derivatives of this compound, MEP analysis helps to clarify the effects of different substituents on the molecule's electronic properties. It provides a clear visual guide to the charge localization, identifying which parts of the molecule are electron-rich (e.g., around the oxygen of the acetyl group) and which are electron-poor. arabjchem.org This information is crucial for understanding and predicting the regioselectivity of chemical reactions, such as where a proton or another charged reactant is most likely to attack the molecule. uni-muenchen.de DFT studies on related chlorothiophene-based chalcones have successfully used MEP plots to gain insights into their reactive sites. arabjchem.org

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for analyzing the interactions between a potential drug molecule and its biological target. researchgate.net For derivatives of this compound, docking studies are used to evaluate their potential as therapeutic agents by simulating their binding affinity and mode of interaction with specific protein targets.

In one study, bis-chalcone derivatives synthesized from this compound were evaluated for their anticancer potential. bmrat.orgbiomedpress.org Molecular docking simulations were performed against the estrogen receptor (PDB ID: 3ERT) to predict their binding interactions and rationalize their cytotoxic activity against breast cancer cell lines. researchgate.netbmrat.org Similarly, pyrimidine (B1678525) derivatives synthesized using 2-acetyl-5-chlorothiophene (B429048) were docked into the active site of the human glyoxalase I enzyme to understand their inhibitory mechanism. ekb.eg

The primary goals of these simulations are to:

Predict Binding Conformation: Determine the most stable three-dimensional arrangement of the ligand within the protein's active site.

Estimate Binding Affinity: Calculate a scoring function (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more potent inhibitor. researchgate.net

Identify Key Interactions: Visualize the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Table 2: Examples of Molecular Docking Studies with this compound Derivatives

| Derivative Class | Protein Target | Biological Application | PDB ID |

|---|---|---|---|

| Bis-chalcones | Estrogen Receptor | Anticancer (Breast Cancer) | 3ERT researchgate.netbmrat.org |

| Pyrimidines | Glyoxalase I Enzyme | Enzyme Inhibition | Not specified ekb.eg |

These simulations provide crucial insights that guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Systems

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the conformational stability and dynamic behavior of a ligand within its biological target. nih.govresearchgate.net

For derivatives of this compound, MD simulations are typically performed after molecular docking to validate the stability of the predicted binding pose. researchgate.net The simulation tracks the trajectory of the ligand-protein complex over a period of nanoseconds, revealing how the interactions change and evolve. nih.gov

Key insights from MD simulations include:

Conformational Stability: Assessing whether the ligand remains in the binding pocket in its initial docked conformation or if it undergoes significant conformational changes or even dissociates.

Interaction Stability: Analyzing the persistence of key interactions (like hydrogen bonds) identified in the docking study over the course of the simulation.

Flexibility and Movement: Understanding the flexibility of both the ligand and the amino acid residues in the active site, which can be crucial for binding and function. nih.gov

In studies of related chalcone (B49325) derivatives, MD simulations have been used to explore the stability and dynamic behavior of the ligand-AChE complex, confirming the stability of the docked conformation. researchgate.net Similarly, MD simulations using software like Gromacs have been applied to chlorothiophene-based chalcones to provide a more comprehensive understanding of their interaction with protein targets. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgdergipark.org.tr By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to optimize lead compounds for improved potency. dergipark.org.tr

For thiophene (B33073) derivatives, QSAR studies have been successfully applied to predict various biological properties. A notable study developed a classification structure-activity relationship (CSAR) model to predict the genotoxicity of 140 thiophene derivatives, a set which included 2-acetyl-5-chlorothiophene. researchgate.net This model used molecular descriptors calculated from the compounds' structures to classify them as genotoxic or non-genotoxic, employing methods like linear discriminant analysis (LDA) and support vector machines (SVM). researchgate.net

The QSAR modeling process involves:

Data Set Preparation: Compiling a set of compounds with known structures and measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates descriptors with activity. dergipark.org.tr

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. dergipark.org.tr

QSAR provides a powerful tool for prioritizing which derivatives of this compound should be synthesized and tested, saving time and resources in the drug discovery process.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Pharmaceutical Feasibility

Before a compound can become a viable drug, it must possess favorable ADMET properties. These properties determine the pharmacokinetic and safety profile of a drug in the body. Predicting ADMET properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction models are widely used for this purpose.

For derivatives of this compound, computational tools are employed to predict their pharmaceutical feasibility. arabjchem.orgresearchgate.net Studies on related chlorothiophene-based chalcones have used online tools like pkCSM to perform ADMET analyses, which indicated a potential for oral drug development. arabjchem.org

Table 3: Key ADMET Properties and Their Significance

| Property | Description | Significance for Drug Development |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream, often referring to gastrointestinal absorption for oral drugs. | Poor absorption leads to low bioavailability and reduced efficacy. arabjchem.org |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues in the body. | Determines where the drug exerts its effect and can influence potential side effects. |

| Metabolism | The chemical conversion of the drug by enzymes, primarily in the liver. | Affects the drug's half-life and can produce active or toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body, typically via urine or feces. | Determines the duration of action and potential for accumulation. |

| Toxicity | The potential for the drug to cause harmful effects. | A critical safety parameter that can halt drug development. |

These in silico predictions help researchers to identify potential liabilities in derivatives of this compound and guide modifications to their structure to improve their drug-like properties. researchgate.net

Pharmacological and Biological Research Applications of 3 Acetyl 5 Chlorothiophene Derivatives

Antimicrobial Activity Investigations of Derived Compounds

The structural framework of 3-Acetyl-5-chlorothiophene serves as a valuable scaffold for the synthesis of novel antimicrobial agents. Researchers have modified this core structure to develop compounds with significant potency against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov Thiophene (B33073) derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.net

One study highlighted a thiophene sulfonamide derivative exhibiting activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL and moderate effectiveness against Pseudomonas aeruginosa with an MIC of 64 µg/mL. Further research into a series of 24 heterocyclic derivatives identified three thiophene compounds (designated 4, 5, and 8) with promising activity against colistin-resistant A. baumannii and E. coli. nih.govfrontiersin.org The MIC₅₀ values for these derivatives ranged from 16 to 32 mg/L for A. baumannii and 8 to 32 mg/L for E. coli. nih.gov Time-kill curve assays confirmed that derivatives 4 and 8 exerted bactericidal effects against these resistant strains. nih.gov

Another study synthesized thiophene derivatives that showed activity comparable to standard drugs like ampicillin and gentamicin against all tested bacterial species. researchgate.net A separate thiophenyl-pyrimidine derivative was found to be a potent antibacterial agent against Gram-positive strains, showing higher potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VREs) than vancomycin and methicillin. nih.gov

Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Gram Type | Observed Activity | Source |

|---|---|---|---|---|

| Thiophene Sulfonamide | Staphylococcus aureus | Gram-Positive | MIC: 16 µg/mL | |

| Thiophene Sulfonamide | Pseudomonas aeruginosa | Gram-Negative | MIC: 64 µg/mL | |

| Heterocyclic Thiophene (Derivative 4, 5, 8) | Colistin-Resistant Acinetobacter baumannii | Gram-Negative | MIC₅₀: 16-32 mg/L | nih.gov |

| Heterocyclic Thiophene (Derivative 4, 5, 8) | Colistin-Resistant Escherichia coli | Gram-Negative | MIC₅₀: 8-32 mg/L | nih.gov |

| Thiophenyl-pyrimidine | MRSA and VREs | Gram-Positive | Higher potency than vancomycin and methicillin | nih.gov |

| Substituted Thiophene (Derivative 7b, 8) | Streptococcus pneumoniae, Bacillus subtilis | Gram-Positive | Activity comparable to ampicillin and gentamicin | researchgate.net |

| Substituted Thiophene (Derivative 7b, 8) | Pseudomonas aeruginosa, Escherichia coli | Gram-Negative | Activity comparable to ampicillin and gentamicin | researchgate.net |

Antifungal Properties and Spectrum of Activity

Investigations into the antifungal potential of this compound derivatives have revealed significant activity against various fungal species. A study screening newly synthesized thiophene compounds tested them against Aspergillus fumigates, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net The results showed that certain derivatives were highly effective. Specifically, derivatives designated 9b and 10 were identified as the most potent against all tested fungi, exhibiting an inhibition zone of 100%, which is similar to the standard antifungal agent Amphotericin B. researchgate.net Additionally, compound 3 showed potent activity against Aspergillus fumigates, while compounds 5, 6, and 7a displayed good activity against Syncephalastrum racemosum. researchgate.net

Antifungal Activity of this compound Derivatives

| Derivative Designation | Fungal Species | Observed Activity | Source |

|---|---|---|---|

| 9b | A. fumigates, S. racemosum, G. candidum, C. albicans | 100% inhibition zone (similar to Amphotericin B) | researchgate.net |

| 10 | A. fumigates, S. racemosum, G. candidum, C. albicans | 100% inhibition zone (similar to Amphotericin B) | researchgate.net |

| 3 | Aspergillus fumigates | Potent activity | researchgate.net |

| 5 | Syncephalastrum racemosum | Good activity | researchgate.net |

| 6 | Syncephalastrum racemosum | Good activity | researchgate.net |

| 7a | Syncephalastrum racemosum | Good activity | researchgate.net |

Mechanistic Studies of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action. Studies suggest that these compounds can disrupt crucial cellular processes in microbes. One proposed mechanism involves the binding of these compounds to specific microbial enzymes, thereby disrupting their metabolic pathways and inhibiting growth.

A more defined mechanism has been identified as the disruption of bacterial membrane integrity. Research on thiophene derivatives demonstrated that they increase the membrane permeability of A. baumannii and E. coli. nih.govfrontiersin.org This action compromises the cell's ability to maintain homeostasis, leading to cell death. Interestingly, the expression of outer membrane proteins (OMPs) was not altered by these compounds, indicating that membrane disruption occurs through a different pathway. frontiersin.org

Another significant mechanism is the inhibition of bacterial cell division. A thiophenyl-pyrimidine derivative was found to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery. nih.gov By disrupting FtsZ polymerization and its GTPase activity, the compound effectively halts bacterial cell division, leading to a bactericidal effect. nih.gov

Anticancer and Cytotoxicity Studies of Chalcone (B49325) and Other Derivatives

Chalcones derived from this compound have emerged as a promising class of anticancer agents. Their 1,3-diaryl-2-propen-1-one backbone allows for structural modifications that enhance cytotoxicity against various cancer cell lines. rasayanjournal.co.in

Evaluation Against Specific Cancer Cell Lines (e.g., MCF-7 Breast Cancer, WiDr Colorectal Cancer)

Chlorothiophene-based chalcones have shown significant cytotoxic effects against a panel of human cancer cell lines. In one study, nine newly synthesized chalcone analogs were evaluated, with compounds C4 and C6 demonstrating the strongest toxicity against WiDr colorectal cancer cells, with IC₅₀ values of 0.77 and 0.45 µg/mL, respectively. arabjchem.org

Another investigation of chloro chalcone derivatives found that a compound designated as chalcone 3 was highly active against the MCF-7 breast cancer cell line (IC₅₀ = 0.8 µg/mL) and the WiDr colorectal cancer cell line (IC₅₀ = 5.98 µg/mL). rasayanjournal.co.in Furthermore, studies on novel bis-chalcone derivatives containing a thiophene moiety revealed potent cytotoxic effects. Specifically, in MCF-7 cells, compounds 5a and 5b showed remarkable cytotoxicity with IC₅₀ values of 7.87 µM and 4.05 µM, respectively. nih.gov

Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Derivative | Cancer Cell Line | Cancer Type | IC₅₀ Value | Source |

|---|---|---|---|---|

| Chalcone C4 | WiDr | Colorectal | 0.77 µg/mL | arabjchem.org |

| Chalcone C6 | WiDr | Colorectal | 0.45 µg/mL | arabjchem.org |

| Chalcone 3 | MCF-7 | Breast | 0.8 µg/mL | rasayanjournal.co.in |

| Chalcone 3 | WiDr | Colorectal | 5.98 µg/mL | rasayanjournal.co.in |

| Bis-chalcone 5a | MCF-7 | Breast | 7.87 µM | nih.gov |

| Bis-chalcone 5b | MCF-7 | Breast | 4.05 µM | nih.gov |

Molecular Mechanisms of Anticancer Action (e.g., Inhibition of MDM2, Bcl-2, p53-targeted pathway)

The anticancer activity of these thiophene derivatives is often linked to their ability to modulate key pathways involved in cell survival and apoptosis, particularly the p53 pathway. The p53 protein is a critical tumor suppressor that is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. mdpi.comnih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and allowing cancer cells to proliferate. pharmacoj.com

Chlorothiophene-based chalcones have been investigated as inhibitors of the p53-MDM2 interaction. arabjchem.org Computational analyses of active compounds C4 and C6 revealed moderate binding interactions with the anti-apoptotic proteins MDM2 and Bcl-2. arabjchem.org By inhibiting MDM2, these chalcones prevent the degradation of p53, thereby restoring its tumor-suppressing functions, which can lead to cell cycle arrest and apoptosis. arabjchem.orgmdpi.com

Mechanistic studies on bis-chalcone derivatives further support this. Treatment of cancer cells with these compounds led to a modest decrease in the transcript levels of the anti-apoptotic protein BCL2, while increasing the transcripts of the pro-apoptotic protein BAX and the tumor suppressor P53. nih.gov This modulation of key apoptotic regulatory proteins indicates that these derivatives exert their anticancer effects by activating the intrinsic apoptotic pathway through a p53-dependent mechanism.

Selectivity and Efficacy Against Multidrug-Resistant Strains

The rise of antibiotic resistance necessitates the discovery of new chemical entities with potent antimicrobial activity. Thiophene derivatives have emerged as promising candidates, exhibiting efficacy against various bacterial strains, including those resistant to multiple drugs. Research indicates that compounds derived from this compound can be formulated into agents that help address the growing challenge of antibiotic resistance. nbinno.com

Studies have explored the potential of these compounds as lead structures in antibiotic development, demonstrating effectiveness against multidrug-resistant Staphylococcus aureus. Furthermore, research into a range of thiophene derivatives has shown significant antibacterial activity against colistin-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov The mechanism of action for these compounds involves increasing bacterial membrane permeabilization and reducing the adherence of bacteria to host cells. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For certain thiophene derivatives, these values demonstrate potent activity against resistant strains.

Table 1: In Vitro Activity of Thiophene Derivatives Against Colistin-Resistant (Col-R) Bacteria

| Compound/Derivative | Organism | MIC₅₀ (mg/L) |

|---|---|---|

| Thiophene Derivative 4 | Col-R A. baumannii | 16 |

| Thiophene Derivative 4 | Col-R E. coli | 8 |

| Thiophene Derivative 5 | Col-R A. baumannii | 16 |

| Thiophene Derivative 5 | Col-R E. coli | 32 |

| Thiophene Derivative 8 | Col-R A. baumannii | 32 |

| Thiophene Derivative 8 | Col-R E. coli | 32 |

Data sourced from studies on thiophene derivatives against colistin-resistant bacterial strains. nih.gov

Carbonic Anhydrase Inhibitory Activities of Sulfonamide Derivatives

Sulfonamide derivatives of this compound are significant as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. innospk.com The thiophene ring is an important scaffold for carbonic anhydrase inhibitors (CAIs), and five-membered heterocyclic sulfonamides have generally been shown to be more effective inhibitors than those with six-membered rings. nih.gov The primary application of this compound-2-sulfonamide is as a key intermediate in the synthesis of Brinzolamide, a potent CAI used to lower intraocular pressure in the treatment of glaucoma. innospk.com

Inhibition Kinetics and Binding Affinity to Human Carbonic Anhydrase Isoforms (e.g., hCA II, hCA IX)

Thiophene-based sulfonamides have demonstrated potent, low-nanomolar inhibition against several human carbonic anhydrase (hCA) isoforms. Kinetic studies reveal that these compounds can be highly effective, with their inhibitory power varying across the different isoforms. The cytosolic isoforms hCA I and hCA II are common targets, while the tumor-associated isoforms hCA IX and hCA XII are significant targets in cancer research.

Studies on various thiophene-sulfonamide derivatives show a range of inhibition constants (Kᵢ) and IC₅₀ values, indicating strong binding to the active site of these enzymes. For instance, a series of thiophene-based sulfonamides showed potent inhibition of hCA-I and hCA-II. nih.gov Other related heterocyclic sulfonamides have also shown significant inhibitory activity against hCA IX. nih.gov

Table 2: Inhibition Constants (Kᵢ and IC₅₀) of Thiophene-Based Sulfonamides Against hCA Isoforms

| Isoform | Kᵢ Range | IC₅₀ Range |

|---|---|---|

| hCA I | 66.49 nM - 234.99 µM | 69 nM - 70 µM |

| hCA II | 74.88 nM - 38.04 µM | 23.4 nM - 1.405 µM |

Data from a study on a series of thiophene-based sulfonamides. nih.gov

Structural Features Driving Carbonic Anhydrase Inhibition

The inhibitory activity of these sulfonamides is driven by specific structural features. The primary mechanism involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion within the enzyme's active site. mdpi.com This interaction is fundamental to the inhibitory action of this class of compounds.

The thiophene ring serves as a versatile scaffold, and its substitutions play a crucial role in determining the potency and isoform selectivity of the inhibitor. nih.gov The arrangement of substituents on the thiophene ring can influence how the inhibitor fits into the active site cleft. For example, the heterocyclic sulfur atom of a thiophene ring can interact with a coordinated water molecule, stabilizing the enzyme-inhibitor complex. nih.gov The presence of the chlorine atom and the acetyl group on the this compound scaffold further modifies the electronic properties and steric profile of the molecule, which can enhance binding affinity and selectivity for specific CA isoforms.

Enzyme Interaction Studies of this compound Derived Compounds

Derivatives of this compound interact with various enzymes, underpinning their therapeutic potential. In bacteria, these compounds are known to bind to and inhibit key enzymes involved in essential metabolic pathways. One such target is dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, making it a valuable target for antimicrobial agents. Molecular docking studies have also revealed that thiophene derivatives have a strong binding affinity to bacterial outer membrane proteins, which can disrupt membrane function. nih.gov

In the context of carbonic anhydrase inhibition, interaction studies and X-ray crystallography have provided a detailed understanding of the binding mode. The sulfonamide moiety binds directly to the zinc ion at the catalytic active site. mdpi.com Additionally, hydrogen bonds form between the inhibitor and amino acid residues, such as Thr199, in the active site. One of the sulfonamide's oxygen atoms typically forms a hydrogen bond with the amide nitrogen of this residue, further anchoring the inhibitor in place. mdpi.com

Therapeutic Potential as Lead Compounds in Drug Discovery and Development

This compound and its sulfonamide derivatives are critical building blocks in modern drug development. nbinno.com Their versatile structure allows for the synthesis of a wide range of bioactive molecules, positioning them as valuable lead compounds for new therapeutic agents. innospk.com

The established role of this compound-2-sulfonamide as a key intermediate in the manufacturing of the anti-glaucoma drug Brinzolamide highlights its pharmaceutical importance. innospk.com Beyond ophthalmology, its structural features are being leveraged to develop drugs targeting infectious and inflammatory diseases. nbinno.com The demonstrated efficacy of its derivatives against multidrug-resistant bacteria underscores its potential for developing new antibiotics to combat the growing threat of antimicrobial resistance. nbinno.com The adaptability of the thiophene backbone and the potent activity of the sulfonamide group suggest that this compound will continue to be a valuable scaffold in the exploration of new chemical entities and the optimization of existing drug candidates. nbinno.cominnospk.com

Agrochemical and Environmental Research Applications of 3 Acetyl 5 Chlorothiophene Derivatives

Development of Crop Protection Agents (e.g., Fungicides, Herbicides)

The structural backbone of 3-acetyl-5-chlorothiophene is a key component in the synthesis of various biologically active molecules, including those with potential applications as fungicides and herbicides. Researchers have explored the modification of this compound to create novel derivatives with enhanced efficacy against agricultural pests and weeds.